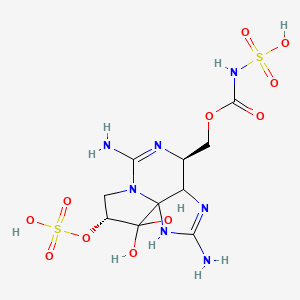
mTOR-IN-1
Übersicht
Beschreibung
mTOR-IN-1 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. mTOR is part of two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are involved in various cellular processes. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit mTOR signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mTOR-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step involves the coupling of the pyridine derivative with a suitable amine or other nucleophile under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Chemischer Reaktionen
Arten von Reaktionen: mTOR-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide oder hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, wobei häufig Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet werden.
Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen und so seine chemischen Eigenschaften verbessern
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid, Kaliumpermanganat oder Chromtrioxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid oder katalytische Hydrierung.
Substitution: Nukleophile wie Amine, Thiole oder Halogenide in Gegenwart einer Base oder eines Katalysators
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit veränderten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
mTOR-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um mTOR-Signalwege und deren Rolle in zellulären Prozessen zu untersuchen.
Biologie: Untersucht die Rolle von mTOR bei Zellwachstum, -proliferation und -stoffwechsel. Es wird auch verwendet, um Autophagie und Apoptose zu untersuchen.
Medizin: Erforscht potenzielle therapeutische Anwendungen in der Krebsbehandlung, da this compound das Tumorwachstum durch Blockierung der mTOR-Signalgebung hemmen kann. Es wird auch auf sein Potenzial zur Behandlung von Stoffwechselstörungen, neurodegenerativen Erkrankungen und immunbedingten Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf mTOR-Pfade abzielen .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Kinaseaktivität von mTOR. Es bindet an die katalytische Stelle von mTOR und verhindert so die Phosphorylierung von nachgeschalteten Zielmolekülen wie ribosomaler Protein-S6-Kinase (S6K) und eukaryotischer Translationsinitiationsfaktor 4E-Bindungsprotein 1 (4E-BP1). Diese Hemmung stört die Proteinsynthese, das Zellwachstum und die -proliferation. This compound wirkt sich sowohl auf mTORC1- als auch auf mTORC2-Komplexe aus, was zu einer umfassenden Blockade der mTOR-Signalwege führt .
Ähnliche Verbindungen:
Rapamycin: Ein allosterischer Inhibitor von mTORC1, der als Immunsuppressivum und Antitumormittel eingesetzt wird.
Everolimus: Ein Derivat von Rapamycin mit ähnlichen mTORC1-hemmenden Wirkungen, das in der Krebstherapie und bei Organtransplantationen eingesetzt wird.
Temsirolimus: Ein weiteres Rapamycin-Derivat, das zur Behandlung von Nierenzellkarzinomen eingesetzt wird.
Torin1: Ein selektiver ATP-kompetitiver Inhibitor von mTOR, der sowohl mTORC1 als auch mTORC2 beeinflusst .
Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Selektivität und Potenz bei der Hemmung der mTOR-Kinaseaktivität einzigartig. Im Gegensatz zu Rapamycin und seinen Derivaten, die hauptsächlich auf mTORC1 abzielen, hemmt this compound effektiv sowohl mTORC1 als auch mTORC2, wodurch eine umfassendere Blockade der mTOR-Signalgebung erreicht wird. Dies macht this compound zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .
Wirkmechanismus
mTOR-IN-1 exerts its effects by selectively inhibiting the kinase activity of mTOR. It binds to the catalytic site of mTOR, preventing the phosphorylation of downstream targets such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This inhibition disrupts protein synthesis, cell growth, and proliferation. This compound affects both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of mTOR signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Rapamycin: An allosteric inhibitor of mTORC1, used as an immunosuppressant and anticancer agent.
Everolimus: A derivative of rapamycin with similar mTORC1 inhibitory effects, used in cancer therapy and organ transplantation.
Temsirolimus: Another rapamycin derivative, used in the treatment of renal cell carcinoma.
Torin1: A selective ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 .
Uniqueness of mTOR-IN-1: this compound is unique due to its high selectivity and potency in inhibiting mTOR kinase activity. Unlike rapamycin and its derivatives, which primarily target mTORC1, this compound effectively inhibits both mTORC1 and mTORC2, providing a more comprehensive blockade of mTOR signaling. This makes this compound a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBAZXIQANTUOY-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731332 | |
| Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207358-59-5 | |
| Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


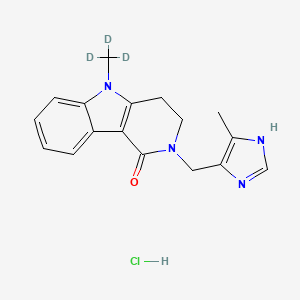
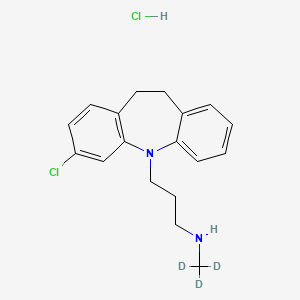

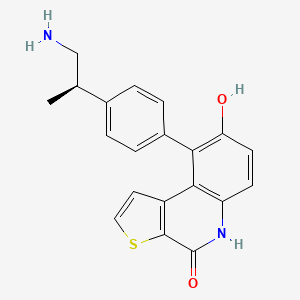
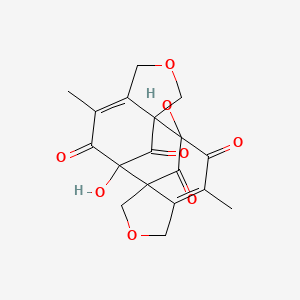
![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)


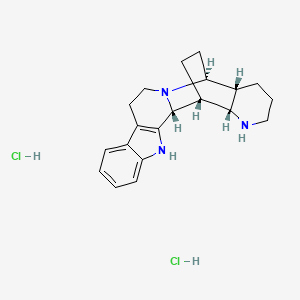
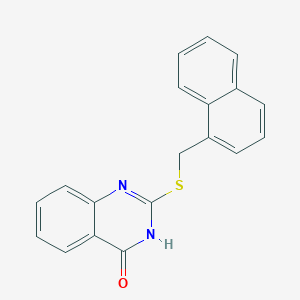
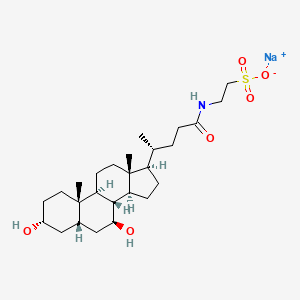
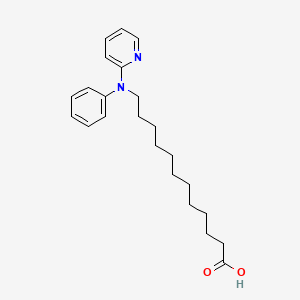
![[8-[3-(3,4-Dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate](/img/structure/B1139280.png)
